molecular formula C14H13ClN2O2 B3033394 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide CAS No. 1019496-79-7

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

Cat. No.: B3033394
CAS No.: 1019496-79-7
M. Wt: 276.72 g/mol
InChI Key: GCNUTPZJAZRBMR-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a benzamide derivative featuring a 5-chloro-2-hydroxybenzylamino substituent at the para position of the benzamide core. This compound combines a salicylamide-like structure (2-hydroxybenzamide) with a chlorinated benzyl group, which may enhance its pharmacological properties, such as antimicrobial or cytotoxic activity . Its structural uniqueness lies in the balance between hydrogen-bonding capacity (via the hydroxyl and amide groups) and lipophilicity (from the chloro and benzyl moieties), making it a candidate for targeted therapeutic applications.

Properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUTPZJAZRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a benzamide core with a chloro and hydroxy substituent. This structural configuration is essential for its biological activity. The molecular formula is C13_{13}H12_{12}ClN2_{2}O, and it has a molecular weight of approximately 250.7 g/mol.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and viral replication.
  • Antimicrobial Activity : The compound demonstrates potential against various bacterial strains, suggesting a broad-spectrum antimicrobial effect.
  • Cell Cycle Modulation : Preliminary studies indicate that it may interfere with the cell cycle, particularly in cancer cells, leading to apoptosis.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50_{50} (µM)Notes
HeLa (cervical)15.2Induces apoptosis
MCF-7 (breast)12.8Cell cycle arrest at G2/M phase
A549 (lung)10.5Inhibits migration

The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which promotes cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of similar structures exhibited potent inhibition against human adenovirus (HAdV). The compound was tested alongside others, revealing promising selectivity indexes greater than 100, indicating low cytotoxicity while maintaining antiviral efficacy .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the benzamide moiety could enhance biological activity. For instance, substituting the chloro group with other halogens resulted in varying degrees of potency against cancer cell lines . This highlights the importance of structural modifications in optimizing therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide and Analogues
Compound Name Core Structure Key Substituents Biological Activity/Notes References
This compound Benzamide 5-Cl, 2-OH on benzyl; amino linkage to benzamide Potential antimicrobial/cytotoxic activity
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Benzamide 5-Cl, 2-OH; 4-CF₃ on phenyl group High cytotoxicity against Desulfovibrio
5-Chloro-2-hydroxybenzamide Benzamide 5-Cl, 2-OH; no additional substituents Baseline antimicrobial activity
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide 3-Cl, 4-F on phenyl; imidazole substituent Anticancer activity (cervical cancer)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Benzamide 5-Cl, 2-OH; 4-SO₂CH₃ on phenyl Enhanced solubility and target affinity
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Analogues with EWGs (e.g., -CF₃ in , -SO₂CH₃ in ) exhibit stronger cytotoxicity and antimicrobial effects due to increased electrophilicity, which may disrupt bacterial enzyme function .
  • Hydroxyl Group Role: The 2-hydroxy moiety is critical for hydrogen bonding, as seen in the baseline activity of 5-chloro-2-hydroxybenzamide .
Insights:
  • Antimicrobial Potency: The trifluoromethyl derivative in outperforms simpler analogues, suggesting that EWGs enhance activity against sulfate-reducing bacteria. The target compound’s benzyl group may offer similar advantages through lipophilicity.
  • Cytotoxicity Trade-offs: While EWGs improve efficacy, they may also increase cytotoxicity, as seen in . The target compound’s benzyl group could mitigate this by reducing electrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
Reactant of Route 2
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4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide

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